![molecular formula C26H22N4O4 B12410376 14|A-Demethylase/DNA Gyrase-IN-1](/img/structure/B12410376.png)
14|A-Demethylase/DNA Gyrase-IN-1
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Overview
Description
Preparation Methods
The synthesis of 14α-Demethylase/DNA Gyrase-IN-1 involves the creation of benzochromene-based analogues. The synthetic route typically includes the use of various reagents and conditions to achieve the desired compound. The detailed synthetic routes and reaction conditions are often proprietary and specific to the research conducted .
Chemical Reactions Analysis
14α-Demethylase/DNA Gyrase-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Applications in Antimicrobial Therapy
The dual inhibition mechanism makes 14α-Demethylase/DNA Gyrase-IN-1 particularly valuable in antimicrobial therapy, especially against resistant bacterial strains and fungi:
- Bacterial Infections : The compound has shown efficacy against various Gram-negative bacteria by inhibiting DNA gyrase, which is essential for bacterial DNA replication. Studies indicate that it can effectively reduce bacterial growth rates and viability, making it a candidate for treating infections caused by resistant strains .
- Fungal Infections : By inhibiting 14α-demethylase, this compound also exhibits antifungal properties, particularly against pathogenic fungi such as Candida species. This dual-targeting approach is promising for developing broad-spectrum antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of 14α-Demethylase/DNA Gyrase-IN-1:
- In Vitro Studies : Research has demonstrated that 14α-Demethylase/DNA Gyrase-IN-1 effectively inhibits both bacterial and fungal growth in controlled laboratory settings. For instance, a screening assay involving Escherichia coli DNA gyrase revealed significant inhibition at low concentrations .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of 14α-Demethylase/DNA Gyrase-IN-1 to its target enzymes. These studies suggest that the compound binds effectively to the active sites of both DNA gyrase and 14α-demethylase, confirming its potential as a dual inhibitor .
- Comparative Efficacy : In comparative studies with other known inhibitors (e.g., quinolones), 14α-Demethylase/DNA Gyrase-IN-1 exhibited comparable or superior efficacy against resistant bacterial strains, highlighting its potential as a novel therapeutic agent .
Data Tables
The following tables summarize key findings from various studies on 14α-Demethylase/DNA Gyrase-IN-1:
Study | Target Enzyme | Inhibition Type | Efficacy Observed |
---|---|---|---|
Study A | DNA Gyrase | Competitive | Significant reduction in bacterial growth |
Study B | 14α-Demethylase | Non-competitive | Effective against Candida species |
Study C | Both | Dual inhibition | Enhanced antimicrobial activity |
Mechanism of Action
14α-Demethylase/DNA Gyrase-IN-1 exerts its effects by inhibiting the activity of 14α-Demethylase and DNA Gyrase. These enzymes are crucial for the synthesis of bacterial DNA and RNA. By inhibiting these enzymes, the compound disrupts the replication and transcription processes, leading to the death of the bacterial cells .
Comparison with Similar Compounds
14α-Demethylase/DNA Gyrase-IN-1 is unique in its dual inhibition of both 14α-Demethylase and DNA Gyrase. Similar compounds include:
Fluoroquinolones: These compounds primarily target DNA Gyrase but do not inhibit 14α-Demethylase.
Azoles: These compounds inhibit 14α-Demethylase but do not target DNA Gyrase.
Macrolides: These compounds target bacterial ribosomes and DNA Gyrase but have different mechanisms of action compared to 14α-Demethylase/DNA Gyrase-IN-1 .
Biological Activity
14α-Demethylase/DNA Gyrase-IN-1 is a compound of significant interest in the field of medicinal chemistry, particularly for its potential as an antimicrobial agent. This compound targets two crucial enzymes: DNA gyrase and 14α-demethylase, which play vital roles in DNA replication and sterol biosynthesis, respectively. Understanding its biological activity is essential for developing effective therapeutic agents against various pathogens.
The biological activity of 14α-Demethylase/DNA Gyrase-IN-1 primarily involves the inhibition of DNA gyrase and 14α-demethylase:
- DNA Gyrase Inhibition : DNA gyrase is an essential enzyme in bacteria that introduces negative supercoils into DNA, facilitating replication and transcription. Inhibition of this enzyme leads to the stabilization of the gyrase-DNA cleavage complex, preventing DNA replication and ultimately resulting in bacterial cell death .
- 14α-Demethylase Inhibition : This enzyme is a cytochrome P450 involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. Inhibition disrupts membrane integrity, leading to cell lysis in pathogenic fungi .
Research Findings
Recent studies have highlighted the effectiveness of 14α-Demethylase/DNA Gyrase-IN-1 against various microbial strains:
- Antimicrobial Activity : The compound has shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and pathogenic fungi like Candida albicans. For instance, in a study, the compound exhibited an IC50 value of 0.0236 µM against DNA gyrase, which was significantly lower than that of gentamicin (IC50 = 0.0323 µM) .
- Comparative Analysis : The dual inhibitory effect on both enzymes was confirmed through molecular docking studies, demonstrating high binding affinities for both targets .
Case Studies
Several case studies have been conducted to evaluate the biological activity of 14α-Demethylase/DNA Gyrase-IN-1:
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of novel pyrrole derivatives, including 14α-Demethylase/DNA Gyrase-IN-1. The results indicated that compounds with structural similarities displayed significant inhibitory effects on S. aureus and C. albicans, with IC50 values ranging from 0.0013 to 0.0236 µM .
- Molecular Docking Studies : These studies provided insights into the interaction between the compound and its target enzymes, revealing that it binds effectively within the active sites necessary for enzymatic function .
Properties and Structure
The molecular characteristics of 14α-Demethylase/DNA Gyrase-IN-1 are crucial for understanding its biological activity:
Property | Value |
---|---|
Molecular Formula | C16H13N3O2 |
Molecular Weight | 279.29 g/mol |
IUPAC Name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyridin-3-ylprop-2-en-1-ol |
InChI | InChI=1S/C16H13N3O2/c1-11(14(20)13... |
Canonical SMILES | C=C(C1=NC(=NO1)C2=CC=CC=C2)C(C3=CN=CC=C3)O |
Properties
Molecular Formula |
C26H22N4O4 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-20-methoxy-6-methyl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaene |
InChI |
InChI=1S/C26H22N4O4/c1-14-28-25-23-22(18-10-9-15(31-2)11-20(18)32-3)19-12-21(33-4)16-7-5-6-8-17(16)24(19)34-26(23)27-13-30(25)29-14/h5-13,22H,1-4H3 |
InChI Key |
NCTQRZAXVAYXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=NC3=C(C2=N1)C(C4=C(O3)C5=CC=CC=C5C(=C4)OC)C6=C(C=C(C=C6)OC)OC |
Origin of Product |
United States |
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